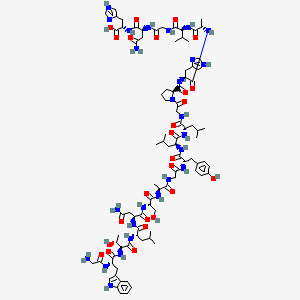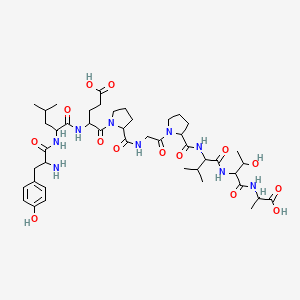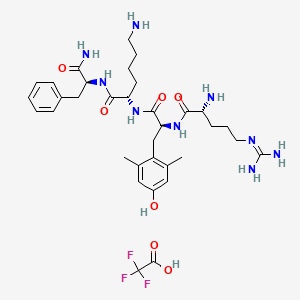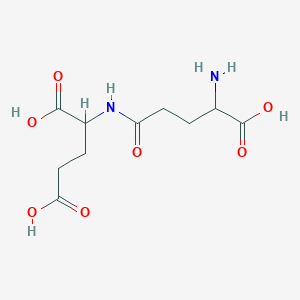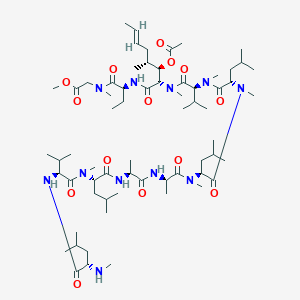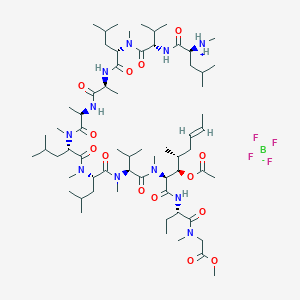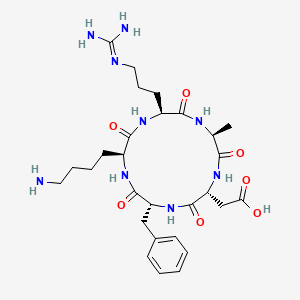
Amlodipine aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amlodipine aspartic acid is a calcium channel blocker with antihypertensive and antianginal properties . It belongs to a class of medications called calcium channel blockers . It lowers blood pressure by relaxing the blood vessels so the heart does not have to pump as hard . Amlodipine is used to treat certain types of angina (chest pain) and other conditions caused by coronary artery disease .
Physical And Chemical Properties Analysis
Amlodipine has a molecular weight of 408.88 . It is soluble in DMSO at 72 mg/mL . A pKa value of 8.7 means that amlodipine is predominantly present in the ionized form at a physiologic pH .Applications De Recherche Scientifique
Treatment of Hypertension and Angina
Amlodipine aspartate is a derivative of amlodipine, which is a long-acting calcium channel blocker . It is used in the treatment of hypertension and angina pectoris . This is due to its ability to block calcium channels, which helps to relax and widen blood vessels, thereby improving blood flow and reducing blood pressure .
Pharmaceutical Reference Standard
This is important in the pharmaceutical industry to ensure the safety and efficacy of the drugs being produced .
Stability Testing
In addition to its use as a reference standard, amlodipine aspartate is also used in stability testing of pharmaceutical products . Stability testing is performed on pharmaceutical products to show that the composition does not substantially or materially change over time, i.e., over its indicated shelf-life .
Novel Compound Research
Amlodipine aspartate is a novel compound and there is ongoing research into its properties and potential uses . This includes research into its synthesis, bioavailability, and half-life in the body .
Combination Therapy
The aspartate derivative of amlodipine is useful, either alone or in combination with amlodipine, as a pharmaceutical in treating angina and hypertension . This suggests that amlodipine aspartate could be used in combination therapies for these conditions .
Development of New Salts
Research into amlodipine aspartate could lead to the development of new salts of amlodipine . This could potentially improve the formulation properties of amlodipine, addressing issues such as tabletting and stability problems .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Amlodipine aspartate can be achieved by the reaction of Amlodipine besylate with L-aspartic acid.", "Starting Materials": [ "Amlodipine besylate", "L-aspartic acid" ], "Reaction": [ "Amlodipine besylate is dissolved in anhydrous methanol.", "L-aspartic acid is dissolved in anhydrous methanol and added dropwise to the Amlodipine besylate solution.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is removed under reduced pressure.", "The residue is dissolved in water and the pH is adjusted to 3-4 with hydrochloric acid.", "The resulting precipitate is filtered, washed with water, and dried to obtain Amlodipine aspartate." ] } | |
Numéro CAS |
400602-35-9 |
Nom du produit |
Amlodipine aspartate |
Formule moléculaire |
C₂₄H₂₉ClN₂O₉ |
Poids moléculaire |
524.95 |
Synonymes |
Amlodipine aspartate |
Origine du produit |
United States |
Q & A
Q1: What are the potential advantages of using amlodipine aspartate over other salt forms of amlodipine?
A: While a direct comparison of different amlodipine salts is not provided in the research excerpts, one study suggests that the choice of salt form can influence the overall efficacy and patient compliance. For instance, amlodipine aspartate is mentioned alongside other salts like amlodipine maleate, mesylate, and besylate as potentially offering improved characteristics in terms of reduced adverse effects and better patient compliance. Further research is needed to fully elucidate the specific benefits of amlodipine aspartate.
Q2: How is the purity of amlodipine maleate assessed, and why is the presence of amlodipine aspartate a concern?
A: The purity of amlodipine maleate, another common salt form of amlodipine, is determined using techniques like chromatography, with specific reference standards for potential impurities like amlodipine aspartate and maleamide. The presence of amlodipine aspartate as an impurity is undesirable as it could alter the drug's pharmacological profile, stability, and overall quality. Ensuring the absence of such impurities is crucial for drug safety and efficacy.
Q3: What are the implications of finding amlodipine aspartate as an impurity in amlodipine maleate, and what methods can separate these compounds?
A: The presence of amlodipine aspartate in amlodipine maleate signifies a deviation from the intended drug composition, potentially impacting its safety and effectiveness. To address this, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify these compounds, ensuring the purity and quality of the final pharmaceutical product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



